molecular formula C27H28N6O4S2 B11514218 ethyl 6-benzyl-2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

ethyl 6-benzyl-2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11514218
M. Wt: 564.7 g/mol
InChI Key: OFAKWTNNDBRSJX-UHFFFAOYSA-N
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Description

ETHYL 6-BENZYL-2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BENZYL-2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrazole moiety: This step often involves the use of azide compounds and suitable catalysts to form the tetrazole ring.

    Functional group modifications: Various functional groups, such as the benzyl and methoxyphenyl groups, are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BENZYL-2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 6-BENZYL-2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BENZYL-2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-BENZYL-2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE: shares similarities with other heterocyclic compounds that contain thieno[2,3-c]pyridine and tetrazole moieties.

    Other similar compounds: include derivatives with different functional groups or substitutions, which may exhibit varying chemical and biological properties.

Properties

Molecular Formula

C27H28N6O4S2

Molecular Weight

564.7 g/mol

IUPAC Name

ethyl 6-benzyl-2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C27H28N6O4S2/c1-3-37-26(35)24-21-13-14-32(15-18-7-5-4-6-8-18)16-22(21)39-25(24)28-23(34)17-38-27-29-30-31-33(27)19-9-11-20(36-2)12-10-19/h4-12H,3,13-17H2,1-2H3,(H,28,34)

InChI Key

OFAKWTNNDBRSJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CSC4=NN=NN4C5=CC=C(C=C5)OC

Origin of Product

United States

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